molecular formula C6H9N3O B1465807 (2-Methoxypyrimidin-4-YL)methanamine CAS No. 944901-04-6

(2-Methoxypyrimidin-4-YL)methanamine

Cat. No. B1465807
CAS RN: 944901-04-6
M. Wt: 139.16 g/mol
InChI Key: WDGIZDYDCQXBDL-UHFFFAOYSA-N
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Description

“(2-Methoxypyrimidin-4-YL)methanamine” is a chemical compound with the CAS Number: 944901-04-6. It has a molecular weight of 139.16 and its linear formula is C6H9N3O .


Molecular Structure Analysis

The molecular structure of “(2-Methoxypyrimidin-4-YL)methanamine” is represented by the linear formula C6H9N3O .


Physical And Chemical Properties Analysis

“(2-Methoxypyrimidin-4-YL)methanamine” is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

1. Applications in Bone Disorder Treatment

A study by Pelletier et al. (2009) discovered a compound with a 2-aminopyrimidine template, which targeted the Wnt beta-catenin cellular messaging system for the treatment of bone disorders. This compound demonstrated excellent pharmacokinetic properties and a dose-dependent increase in trabecular bone formation rate in rats, indicating its potential application in bone health and disorders (Pelletier et al., 2009).

2. Luminescence Properties

The luminescence properties of 4-amino-2-methoxypyrimidine were studied by Szabo and Berens (1975), indicating that this compound's photochemical reactions with dihydrogen phosphate buffer proceed via an intermediate derived from its fluorescent singlet excited state. This research provides insights into its potential applications in fields like photodynamics and materials science (Szabo & Berens, 1975).

3. Technological Innovation for Industrial Production

Ju Xiu-lian (2009) highlighted the technological innovation in the production of 2-amino-4-methoxypyrimidine, emphasizing its suitability for industrial production due to low cost, easy process, and high yields. This research is significant for the large-scale production and application of this compound in various industries (Ju Xiu-lian, 2009).

4. Antimicrobial Activities

Thomas, Adhikari, and Shetty (2010) synthesized a series of methanamine derivatives with antimicrobial properties. They demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating the potential for developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

5. Liquid Crystalline Behavior and Photophysical Properties

Ahipa et al. (2014) synthesized luminescent compounds containing methoxy pyridine, which exhibited liquid crystalline behavior and showed potential as mesogens. The study provides insights into the application of such compounds in the development of new materials with specific optical and electronic properties (Ahipa et al., 2014).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and washing hands thoroughly after handling .

properties

IUPAC Name

(2-methoxypyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGIZDYDCQXBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717037
Record name 1-(2-Methoxypyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxypyrimidin-4-YL)methanamine

CAS RN

944901-04-6
Record name 2-Methoxy-4-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944901-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxypyrimidin-4-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxypyrimidin-4-yl)methanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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